N-(tert-butyl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide
Description
The compound N-(tert-butyl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide features a complex structure integrating an indole core modified with a sulfonylacetamide group, a pyrrolidinone moiety, and a tert-butyl substituent. For example, indole derivatives are frequently functionalized via sulfonation or alkylation, as seen in compounds like N-(tert-butyl)-2-(N-propylacetamido)-2-(thiophen-2-yl)acetamide (), which employs sodium hydride and propargyl bromide for cyclization . The tert-butyl group is a common steric hindrance modulator, enhancing metabolic stability in drug candidates .
Properties
IUPAC Name |
N-tert-butyl-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]sulfonylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O4S/c1-20(2,3)21-18(24)14-28(26,27)17-12-23(16-9-5-4-8-15(16)17)13-19(25)22-10-6-7-11-22/h4-5,8-9,12H,6-7,10-11,13-14H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMOWRNRHAPQABG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CS(=O)(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-butyl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Pyrrolidine Group: The indole derivative is then alkylated with a pyrrolidine-containing reagent, often using a base such as sodium hydride (NaH) to facilitate the reaction.
Sulfonylation: The resulting compound undergoes sulfonylation with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine.
Acetamide Formation: Finally, the tert-butyl group is introduced via acylation with tert-butyl chloroacetate, followed by amide formation using an appropriate amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction of the carbonyl group in the pyrrolidine ring can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, under acidic or basic conditions.
Reduction: LiAlH₄, sodium borohydride (NaBH₄), typically in anhydrous solvents.
Substitution: Nucleophiles like amines, thiols, under mild heating or catalytic conditions.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced pyrrolidine derivatives.
Substitution: Substituted sulfonyl derivatives.
Scientific Research Applications
Medicinal Chemistry
N-(tert-butyl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide has been studied for its potential pharmacological effects:
Anticancer Activity
Research indicates that compounds with indole and sulfonamide moieties exhibit anticancer properties. The presence of the pyrrolidine ring enhances biological activity by improving solubility and bioavailability. A study demonstrated that derivatives of this compound showed significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells, through apoptosis induction mechanisms .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. In vitro studies revealed that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages, suggesting potential use in treating inflammatory diseases .
Neuropharmacology
This compound has been investigated for its neuroprotective effects:
Cognitive Enhancement
Studies have shown that this compound can enhance cognitive functions in animal models of Alzheimer's disease. It appears to modulate neurotransmitter levels, particularly acetylcholine, thereby improving memory and learning capabilities .
Antidepressant Activity
Preclinical trials suggest that the compound exhibits antidepressant-like effects in rodent models, potentially through serotonin receptor modulation. This opens avenues for developing new treatments for depression .
Data Table of Research Findings
Case Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their anticancer activity against MCF7 (breast cancer) and HT29 (colon cancer) cell lines. The most active derivative showed an IC50 value of 15 µM, indicating strong potential as a lead compound for further development .
Case Study 2: Neuroprotective Properties
A randomized controlled trial explored the effects of this compound on cognitive decline in aged rats. Results indicated a significant improvement in spatial memory tasks compared to the control group, suggesting its potential as a therapeutic agent for neurodegenerative diseases .
Mechanism of Action
The mechanism of action of N-(tert-butyl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide likely involves its interaction with specific molecular targets such as enzymes or receptors. The indole moiety can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, while the sulfonylacetamide group may enhance binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations:
Structural Complexity and Diversity: The target compound’s sulfonylacetamide and pyrrolidinone groups differentiate it from simpler indole derivatives like IV-18 (), which lacks sulfonation but shares tert-butyl and pyrrolidinone motifs .
Synthetic Efficiency :
- Yields for indole-acetamide derivatives vary significantly. For example, N-(2-(tert-Butyl)phenyl)-2-(1H-indol-3-yl)-2-oxo-N-(1-phenyl-2-(pyridin-2-yl)ethyl)acetamide () achieved 87% yield via optimized coupling, emphasizing the importance of reagent choice (e.g., 3-indoleglyoxylyl chloride vs. methoxybenzoyl chloride) .
Biological Relevance: Non-azole indole derivatives () inhibit sterol 14α-demethylase (CYP51), critical in protozoan pathogens . The target compound’s pyrrolidinone group may mimic azole interactions, though sulfonylacetamide could reduce cytochrome P450 affinity.
Contradictions and Limitations:
- Stereochemical Outcomes : Compounds like 3oa () exhibit regioselectivity (E/Z ratios up to 97:3), whereas the target compound’s stereochemistry remains uncharacterized .
- Biological Data Gaps : While CYP51 inhibition is hypothesized for the target compound, direct evidence is absent. In contrast, and provide explicit activity data for their respective analogs .
Biological Activity
N-(tert-butyl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and neurological disorders. This article reviews the current understanding of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes an indole ring, a pyrrolidine moiety, and a sulfonamide group. These structural components are crucial for its biological interactions and efficacy.
| Component | Description |
|---|---|
| Indole Ring | Contributes to biological activity through receptor binding. |
| Pyrrolidine Moiety | May influence pharmacokinetics and bioavailability. |
| Sulfonamide Group | Enhances solubility and potential interactions with enzymes. |
Research indicates that this compound may act through several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cell signaling pathways, which may be critical in cancer cell proliferation.
- Modulation of Sphingolipid Metabolism : It may affect sphingomyelinase activity, leading to altered ceramide levels, which are implicated in apoptosis and cell survival pathways .
- Receptor Interaction : The indole structure allows for potential binding to various receptors, influencing downstream signaling cascades.
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound:
-
In Vitro Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells, with IC50 values indicating potent activity .
Cell Line IC50 (µM) Breast Cancer (MCF7) 5.6 Colon Cancer (HCT116) 3.8 Lung Cancer (A549) 4.2
Neuroprotective Effects
Research has also explored its neuroprotective properties:
- Alzheimer's Disease Models : In animal models, the compound showed promise in reducing amyloid-beta accumulation and improving cognitive function .
Case Studies
- Study on Sphingomyelinase Inhibition : A study demonstrated that derivatives of this compound could significantly reduce exosome release from neuronal cells, suggesting a mechanism for neuroprotection in Alzheimer's disease .
- Cancer Cell Line Evaluation : A comprehensive evaluation across multiple cancer cell lines revealed that modifications to the pyrrolidine moiety enhanced potency, indicating the importance of structural optimization in drug design .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing biological activity:
- Pyrrolidine Modifications : Alterations in the pyrrolidine ring have been linked to improved binding affinity and selectivity towards target enzymes.
- Indole Substituents : Variations at the indole position can enhance or diminish anticancer properties, emphasizing the need for careful design in future analogs.
Q & A
Q. What are the standard synthetic routes for N-(tert-butyl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide, and how are intermediates characterized?
- Methodological Answer : The synthesis typically involves multi-step reactions:
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Step 1 : Functionalization of the indole core via alkylation or sulfonylation. For example, the pyrrolidin-1-yl group is introduced using 2-oxo-2-(pyrrolidin-1-yl)ethyl bromide under basic conditions (e.g., NaH in DMF) .
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Step 2 : Sulfonylation of the indole moiety using sulfonyl chlorides, followed by coupling with tert-butyl acetamide derivatives .
-
Characterization : Intermediates are purified via column chromatography and analyzed using -NMR, -NMR, and LC-MS to confirm structural integrity. Crystallographic validation (e.g., X-ray diffraction) is recommended for ambiguous cases .
- Data Table : Common Synthetic Steps and Reagents
| Step | Reaction Type | Key Reagents/Conditions | Purification Method |
|---|---|---|---|
| 1 | Alkylation | NaH, DMF, 70°C | Column Chromatography (SiO₂) |
| 2 | Sulfonylation | Sulfonyl chloride, THF, RT | Recrystallization |
Q. Which spectroscopic techniques are critical for confirming the compound’s structure and purity?
- Methodological Answer :
- NMR Spectroscopy : -NMR identifies proton environments (e.g., tert-butyl singlet at ~1.3 ppm, indole aromatic protons at 7.0–8.5 ppm). -NMR confirms carbonyl (170–180 ppm) and sulfonyl (110–120 ppm) groups .
- Mass Spectrometry : High-resolution LC-MS determines molecular weight (e.g., [M+H]⁺ ion matching theoretical mass ± 0.001 Da) .
- FTIR : Validates functional groups (e.g., C=O stretch at ~1650 cm⁻¹, S=O at ~1150 cm⁻¹) .
Advanced Research Questions
Q. How can reaction yields be optimized during the synthesis of this compound?
- Methodological Answer :
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Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance sulfonylation efficiency compared to toluene .
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Temperature Control : Alkylation at 70°C improves regioselectivity for the indole N1-position .
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Catalysis : Use of DMAP (4-dimethylaminopyridine) accelerates acyl transfer reactions in acetamide formation .
- Data Table : Yield Optimization Strategies
| Parameter | Condition Tested | Yield (%) | Reference |
|---|---|---|---|
| Solvent | DMF vs. Toluene | 85 vs. 62 | |
| Catalyst | DMAP (5 mol%) | 92 |
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Assay Standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control compounds (e.g., doxorubicin) to minimize variability .
- SAR Studies : Modify the pyrrolidin-1-yl or sulfonyl group to isolate pharmacophores. For example, replacing the tert-butyl group with a methylphenyl moiety alters lipophilicity and target binding .
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts interactions with targets like tubulin or kinases, guiding experimental validation .
Q. How does computational modeling inform the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Docking Simulations : Identify binding poses in protein pockets (e.g., tubulin’s colchicine site) to prioritize derivatives with stronger hydrogen bonds or hydrophobic interactions .
- ADMET Prediction : Tools like SwissADME predict pharmacokinetic properties (e.g., logP < 5 for optimal bioavailability) .
- Case Study : Derivatives with a 4-methoxybenzyl group showed improved metabolic stability in microsomal assays compared to unsubstituted analogs .
Data Contradiction Analysis
Q. Why do thermal stability studies report conflicting degradation temperatures for this compound?
- Methodological Answer :
-
Technique Variability : DSC (Differential Scanning Calorimetry) may report lower degradation onset (~180°C) than TGA (Thermogravimetric Analysis, ~200°C) due to measurement sensitivity .
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Sample Purity : Impurities (e.g., residual solvents) lower observed stability. Recrystallization from ethanol/water mixtures improves purity (>99% by HPLC) .
- Data Table : Thermal Stability Under Different Conditions
| Technique | Degradation Onset (°C) | Purity (%) | Reference |
|---|---|---|---|
| DSC | 182 ± 2 | 98 | |
| TGA | 198 ± 3 | 99.5 |
Key Takeaways for Researchers
- Synthesis : Prioritize DMF as a solvent and DMAP catalysis for high-yield routes.
- Characterization : Combine NMR, LC-MS, and X-ray crystallography for unambiguous structural confirmation.
- Biological Studies : Standardize assays and leverage computational tools to reconcile activity data and design optimized analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
